Tiropramide hydrochloride

Description

Properties

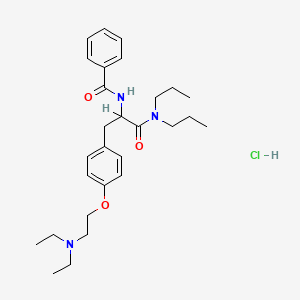

IUPAC Name |

N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O3.ClH/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4;/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCQSEFEZWMYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972684 | |

| Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57227-16-4, 53567-47-8 | |

| Record name | Benzenepropanamide, α-(benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57227-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiropramide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053567478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiropramide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057227164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-benzamido-3-[p-[2-(diethylamino)ethoxy]phenyl]-N,N-dipropylpropionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIROPRAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9523013Y6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiropramide Hydrochloride: A Technical Guide to its Mechanism of Action on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiropramide (B1683179) hydrochloride is a potent antispasmodic agent utilized in the management of smooth muscle spasms. Its efficacy stems from a multi-faceted mechanism of action that primarily involves the modulation of intracellular calcium levels and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning tiropramide's effects on smooth muscle, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. While the core mechanisms involving calcium influx inhibition and cAMP elevation are well-documented, further research is required to elucidate the precise quantitative contributions of phosphodiesterase subtype inhibition and potential muscarinic receptor interactions.

Core Mechanism of Action

Tiropramide hydrochloride exerts its spasmolytic effects on smooth muscle through two primary, interconnected pathways: the inhibition of calcium influx and the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3]

Inhibition of Calcium Influx

Smooth muscle contraction is fundamentally dependent on an increase in cytosolic calcium (Ca²⁺) concentration, which leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK).[1] MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[1] Tiropramide directly counteracts this process by inhibiting the influx of extracellular calcium into the smooth muscle cells.[1][4] This reduction in intracellular Ca²⁺ availability is a predominant factor in its spasmolytic activity.[5]

Elevation of Intracellular cAMP

Tiropramide also mediates smooth muscle relaxation by increasing the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[2][3][4][6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates MLCK, leading to a decrease in the phosphorylation of the myosin light chain and subsequent muscle relaxation.[1] The increase in cAMP is primarily attributed to the inhibition of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[1][2][3] However, it has been noted that tiropramide's inhibition of PDE activity occurs at concentrations approximately ten times higher than those required to induce smooth muscle relaxation and increase cAMP levels, suggesting that PDE inhibition may be a secondary or contributing mechanism rather than the primary mode of action.[2]

The rise in intracellular cAMP also promotes the sequestration of Ca²⁺ into the sarcoplasmic reticulum, further reducing its cytosolic concentration and contributing to the overall relaxant effect.[2][6]

Role of Muscarinic Receptors

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound. It is important to note the absence of specific IC50 values for the inhibition of phosphodiesterase subtypes and Ki values for muscarinic receptor binding in the available literature.

| Parameter | Value | Species/Tissue | Condition | Reference |

| Inhibition of Ca²⁺-Induced Contraction | ||||

| IC50 | 3.3 x 10⁻⁶ M | Rat (isolated detrusor) | K⁺-depolarized, Ca²⁺-free medium | [5] |

| Antispasmodic Activity | ||||

| Effective Concentration | 5 - 60 µmol/L | Various isolated smooth muscle preparations | Electrically or chemically stimulated contractions | |

| In Vivo Effective Dose (Intraperitoneal/Intravenous) | 4 - 40 mg/kg | Mouse, Rabbit, Rat, Guinea Pig | Various models of spasm | |

| In Vivo Effective Dose (Oral) | 50 - 90 mg/kg | Mouse, Rat | Various models of spasm |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for tiropramide's mechanism of action on smooth muscle cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the effect of tiropramide on smooth muscle contractility using an isolated organ bath setup.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Pharmacological properties of tiropramide, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Antispasmodic Profile of Tiropramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiropramide (B1683179) is a potent antispasmodic agent utilized in the management of smooth muscle spasms, particularly in the gastrointestinal, biliary, and urogenital tracts.[1][2][3] Its therapeutic efficacy stems from a multifaceted pharmacological profile characterized by a direct myotropic effect on smooth muscle cells.[1] This technical guide provides an in-depth analysis of the pharmacological properties of Tiropramide, focusing on its mechanism of action, quantitative efficacy data, and the experimental methodologies used to elucidate its profile. The primary mechanisms of action of Tiropramide include the inhibition of calcium ion influx and the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the inhibition of phosphodiesterase (PDE).[1][4][5] This dual action synergistically promotes smooth muscle relaxation, offering relief from spastic conditions.

Mechanism of Action

Tiropramide exerts its antispasmodic effects through two primary signaling pathways within the smooth muscle cell:

-

Inhibition of Calcium Influx: Tiropramide directly inhibits the influx of extracellular calcium ions (Ca2+) into smooth muscle cells.[1][6] This is a critical step in preventing the initiation and maintenance of muscle contraction. By blocking calcium channels, Tiropramide reduces the intracellular concentration of free Ca2+, thereby preventing the activation of calmodulin and myosin light-chain kinase (MLCK), a key enzyme responsible for phosphorylating myosin and enabling the cross-bridge cycling that leads to muscle contraction.[1]

-

Modulation of Intracellular cAMP Levels: Tiropramide inhibits the enzyme phosphodiesterase (PDE), which is responsible for the degradation of cAMP.[4][5] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates MLCK.[5] This PKA-mediated inactivation of MLCK further contributes to smooth muscle relaxation. Additionally, increased cAMP can promote the sequestration of intracellular calcium into the sarcoplasmic reticulum, further reducing cytosolic calcium levels available for contraction.[2][4]

Some studies also suggest that Tiropramide may possess mild anticholinergic properties, contributing to its spasmolytic activity by antagonizing muscarinic receptors and diminishing the excitatory effects of acetylcholine (B1216132) on smooth muscle.[1][5]

Signaling Pathway Diagrams

Quantitative Pharmacological Data

The antispasmodic efficacy of Tiropramide has been quantified in various in vitro models. The following table summarizes the key inhibitory concentration (IC50) values obtained from studies on isolated rat detrusor smooth muscle.

| Experimental Condition | Parameter Measured | IC50 Value (M) | Reference |

| Ca2+ (3 mM)-induced contraction in Ca2+-free, depolarized medium | Contraction Inhibition | 3.3 x 10-6 | [6] |

| K+ (60 mM)-induced sustained contraction | Contraction Inhibition | 1.9 x 10-5 | [6] |

| K+ (60 mM)-induced sustained contraction | Increased Fluorescence (Intracellular Ca2+) | 1.64 x 10-4 | [6] |

| Pretreatment before K+ (60 mM)-induced contraction | Contraction Inhibition | 2.1 x 10-5 | [6] |

| Pretreatment before K+ (60 mM)-induced contraction | Increased Fluorescence (Intracellular Ca2+) | 2.6 x 10-5 | [6] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the pharmacological profile of Tiropramide.

Isolated Organ Bath for Smooth Muscle Contraction

This protocol is designed to assess the effect of Tiropramide on smooth muscle contractility in an ex vivo setting.

Methodology:

-

Tissue Preparation: Adult female Sprague-Dawley rats are euthanized, and the urinary bladder is excised.[7] The bladder body is dissected into smooth muscle strips (e.g., 1 x 0.5 cm).[7]

-

Mounting: The muscle strip is vertically mounted in a temperature-controlled (37°C) organ bath containing Tyrode's solution, continuously aerated with a 95% O2 and 5% CO2 gas mixture.[7][8] One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with the bathing solution being replaced every 15-20 minutes.[9]

-

Induction of Contraction: A stable contraction is induced by adding a contractile agent to the bath. Common agents include:

-

Tiropramide Administration: Once a stable contraction plateau is achieved, Tiropramide is added to the bath in a cumulative manner, with each concentration allowed to reach a steady-state effect before the next addition.

-

Data Acquisition and Analysis: Changes in isometric tension are continuously recorded. The inhibitory effect of Tiropramide is expressed as a percentage of the maximal contraction induced by the agonist. Concentration-response curves are plotted, and the IC50 value is calculated using non-linear regression analysis.

Intracellular Calcium Measurement

This protocol utilizes the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration in smooth muscle cells.

Methodology:

-

Cell Culture and Loading: Vascular smooth muscle cells (e.g., A7r5 cell line) are cultured on coverslips.[6] The cells are then loaded with Fura-2 acetoxymethyl ester (Fura-2 AM) by incubation in a physiological salt solution containing the dye for a specified period (e.g., 20 minutes at room temperature).[11]

-

De-esterification: After loading, the cells are washed and incubated to allow for the de-esterification of Fura-2 AM to its active, Ca2+-sensitive form, Fura-2.[11]

-

Fluorescence Microscopy: The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a digital imaging system.

-

Ratiometric Imaging: The cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the fluorescence emission is captured at 510 nm.[12] The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the intracellular free Ca2+ concentration.

-

Experimental Procedure: A baseline fluorescence ratio is established. Contractile agonists and Tiropramide are then added to the perfusion solution, and the changes in the fluorescence ratio are recorded over time.

-

Calibration and Data Analysis: At the end of each experiment, the system is calibrated to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. The intracellular Ca2+ concentration is then calculated using the Grynkiewicz equation.[11]

Phosphodiesterase (PDE) Activity Assay

This radioassay protocol measures the ability of Tiropramide to inhibit the activity of cAMP-degrading phosphodiesterases.

Methodology:

-

Enzyme Preparation: A homogenate of smooth muscle tissue (e.g., rabbit colon) is prepared, which serves as the source of PDE enzymes.[4]

-

Reaction Mixture: The assay is conducted in a reaction mixture containing:

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 10 minutes) to allow for the enzymatic conversion of [3H]-cAMP to [3H]-AMP.[1][13]

-

Reaction Termination: The reaction is stopped by boiling the mixture for a short duration (e.g., 2 minutes).[1][13]

-

Conversion of AMP to Adenosine: Snake venom (containing 5'-nucleotidase) is added to the mixture to convert the [3H]-AMP to [3H]-adenosine.[1][13]

-

Separation: The unreacted [3H]-cAMP is separated from the [3H]-adenosine product using an anion-exchange resin (e.g., Dowex). The resin binds the negatively charged [3H]-cAMP, while the neutral [3H]-adenosine remains in the supernatant.[1][13]

-

Scintillation Counting: An aliquot of the supernatant is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. The amount of radioactivity is directly proportional to the PDE activity.

-

Data Analysis: The inhibitory effect of Tiropramide is calculated as the percentage reduction in PDE activity compared to the vehicle control. The IC50 value is determined from the concentration-inhibition curve.

Conclusion

Tiropramide is a well-characterized antispasmodic agent with a robust, dual mechanism of action that involves the inhibition of calcium influx and the elevation of intracellular cAMP levels. This multifaceted pharmacological profile allows for effective and broad-spectrum relaxation of smooth muscle in various organs. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study of antispasmodic agents and the underlying physiological mechanisms of smooth muscle function. The established in vitro models are crucial for the continued investigation and development of novel therapeutics targeting smooth muscle spasticity.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 3. cAMP Phosphodiesterase Activity Assay Kit (Fluorometric) (ab273342) is not available | Abcam [abcam.com]

- 4. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tiropramide Hydrochloride? [synapse.patsnap.com]

- 6. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KoreaMed [koreamed.org]

- 8. dmt.dk [dmt.dk]

- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of Tiropramide in cAMP Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiropramide (B1683179) is a potent antispasmodic agent recognized for its efficacy in alleviating smooth muscle spasms, particularly in the gastrointestinal tract. Its mechanism of action is multifaceted, primarily revolving around the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways and calcium ion (Ca2+) homeostasis. This technical guide provides a comprehensive overview of the role of Tiropramide in cAMP signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of smooth muscle physiology and the development of novel antispasmodic therapies.

Introduction: The Role of cAMP in Smooth Muscle Relaxation

Cyclic AMP is a critical second messenger that plays a pivotal role in mediating smooth muscle relaxation.[1][2] The canonical pathway involves the activation of adenylyl cyclase, leading to the synthesis of cAMP from ATP. Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), a key enzyme that phosphorylates several downstream targets to promote relaxation.[3] One of the primary targets of PKA is the Myosin Light-Chain Kinase (MLCK). Phosphorylation of MLCK by PKA reduces its activity, leading to a decrease in the phosphorylation of the myosin light chain (MLC20).[3][4] This, in turn, inhibits the actin-myosin cross-bridge cycling required for muscle contraction, ultimately resulting in smooth muscle relaxation.[4] The intracellular concentration of cAMP is tightly regulated by the activity of phosphodiesterases (PDEs), enzymes that catalyze the hydrolysis of cAMP to AMP.[3] Inhibition of PDEs, therefore, represents a key therapeutic strategy for increasing intracellular cAMP levels and promoting smooth muscle relaxation.

Tiropramide: A Modulator of cAMP Signaling

Tiropramide exerts its antispasmodic effects through a combination of mechanisms that converge on the cAMP signaling pathway and intracellular calcium regulation.[3][5] Evidence suggests that Tiropramide's primary modes of action include:

-

Inhibition of Phosphodiesterase (PDE): Tiropramide has been shown to inhibit PDE activity, leading to an accumulation of intracellular cAMP.[3][5] This effect is considered a significant contributor to its smooth muscle relaxant properties. However, studies have indicated that the concentration of Tiropramide required to inhibit PDE is approximately ten times higher than that needed to induce muscle relaxation and increase cAMP levels, suggesting that other mechanisms may also be at play.[5]

-

Inhibition of Calcium Influx: Tiropramide directly inhibits the influx of extracellular calcium ions (Ca2+) into smooth muscle cells.[6][7] Since Ca2+ is essential for the activation of MLCK and subsequent muscle contraction, this action contributes significantly to its relaxant effects.

-

Enhanced Calcium Sequestration: In addition to inhibiting its influx, Tiropramide has been observed to promote the binding of Ca2+ to the sarcoplasmic reticulum, effectively reducing the cytosolic Ca2+ concentration available for contraction.[5]

The synergistic effect of increased cAMP levels and reduced intracellular Ca2+ concentration positions Tiropramide as an effective agent for the relaxation of smooth muscle.

Quantitative Data on Tiropramide's Activity

The following tables summarize the available quantitative data on the pharmacological effects of Tiropramide.

| Parameter | Value | Cell/Tissue Type | Condition | Reference |

| IC50 | 3.3 x 10-6 M | Isolated rat detrusor | Ca2+ (3 mM)-induced contraction | [7] |

| IC50 | 1.9 x 10-5 M | Isolated rat detrusor | K+ (60 mM)-induced contraction (added during sustained phase) | [7] |

| IC50 | 2.1 x 10-5 M | Isolated rat detrusor | K+ (60 mM)-induced contraction (pretreatment) | [7] |

| Effective Concentration | 10-6 to 10-4 M | Various isolated smooth muscles | Spontaneous and stimulant-induced contractions | [6] |

| Effective Concentration | 5-60 µmol/l | Various isolated smooth muscles | Antispasmodic effect | [8] |

Table 1: Inhibitory Concentrations of Tiropramide on Smooth Muscle Contraction

| Parameter | Observation | Cell/Tissue Type | Condition | Reference |

| cAMP Levels | Significantly increased | Isolated rat detrusor | 1 min after addition of 10-5 M Tiropramide | [7] |

| cAMP Levels | Increased | Rabbit isolated colon | Within the same dose range that produces smooth muscle relaxation | [5] |

| PDE Inhibition | Inhibited phosphodiesterase activity | Rabbit colon homogenates | At doses approximately ten times higher than those producing relaxation | [5] |

Table 2: Effects of Tiropramide on cAMP Signaling Components

Signaling Pathways and Experimental Workflows

Tiropramide's Mechanism of Action in Smooth Muscle Relaxation

The following diagram illustrates the proposed signaling pathway through which Tiropramide induces smooth muscle relaxation.

Caption: Tiropramide's dual action on cAMP levels and calcium homeostasis.

Experimental Workflow for Investigating Tiropramide's Effects

The following diagram outlines a typical experimental workflow to assess the impact of Tiropramide on smooth muscle cells.

Caption: A generalized workflow for studying Tiropramide's effects.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of Tiropramide on cAMP signaling and smooth muscle function. These are generalized methods and may require optimization for specific cell types and experimental conditions.

Measurement of Intracellular cAMP Levels

This protocol describes a competitive immunoassay for the quantification of intracellular cAMP.

Materials:

-

Smooth muscle cells or isolated smooth muscle tissue

-

Tiropramide

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA-based or HTRF-based)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX, to prevent cAMP degradation during sample preparation)

-

Plate reader

Procedure:

-

Cell/Tissue Preparation:

-

For cultured cells: Seed cells in appropriate culture plates and grow to desired confluency.

-

For isolated tissue: Prepare fresh smooth muscle strips as described in the literature.[9]

-

-

Treatment:

-

Pre-incubate cells/tissues with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to stabilize cAMP levels.

-

Treat cells/tissues with varying concentrations of Tiropramide or vehicle control for a specified time (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Aspirate the treatment medium and wash the cells/tissues with ice-cold PBS.

-

Add cell lysis buffer to each well/tube and incubate on ice for 10-20 minutes.

-

-

cAMP Measurement:

-

Perform the cAMP assay according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP-specific antibody and a labeled cAMP conjugate.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample by interpolating from the standard curve.

-

Normalize cAMP levels to total protein concentration for each sample.

-

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Tiropramide on PDE activity.

Materials:

-

Recombinant phosphodiesterase isoforms (e.g., PDE4, PDE5)

-

Tiropramide

-

[3H]-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, varying concentrations of Tiropramide (or vehicle control), and the recombinant PDE enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding [3H]-cAMP to each tube.

-

Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by boiling the tubes for 1-2 minutes.

-

-

Conversion to Adenosine:

-

Add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine. Incubate at 30°C for 10-15 minutes.

-

-

Separation of Substrate and Product:

-

Add an anion-exchange resin slurry to each tube. The resin will bind the unreacted [3H]-cAMP, while the [3H]-adenosine remains in the supernatant.

-

Centrifuge the tubes to pellet the resin.

-

-

Quantification:

-

Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each Tiropramide concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the Tiropramide concentration and fitting the data to a dose-response curve.

-

Measurement of Intracellular Calcium (Ca2+) Concentration

This protocol describes the use of a fluorescent Ca2+ indicator to measure changes in intracellular Ca2+ levels.

Materials:

-

Smooth muscle cells

-

Tiropramide

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

HEPES-buffered saline or other appropriate physiological buffer

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating:

-

Seed smooth muscle cells on glass-bottom dishes or in black-walled, clear-bottom microplates suitable for fluorescence imaging. Allow cells to adhere overnight.

-

-

Dye Loading:

-

Wash the cells with physiological buffer.

-

Load the cells with the fluorescent Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) in the buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.

-

-

Baseline Measurement:

-

Acquire a baseline fluorescence reading for a few minutes before adding any stimulants.

-

-

Treatment and Measurement:

-

Add varying concentrations of Tiropramide or a known Ca2+ channel agonist/antagonist as a control.

-

Continuously record the fluorescence intensity over time to monitor changes in intracellular Ca2+ concentration.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).

-

For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over the baseline fluorescence (F/F0).

-

Plot the change in Ca2+ levels over time and determine the peak response and the area under the curve.

-

Conclusion

Tiropramide is a valuable therapeutic agent for the management of smooth muscle spasms, with a mechanism of action that is intricately linked to the cAMP signaling pathway and intracellular calcium modulation. Its ability to increase cAMP levels, likely through PDE inhibition, and to reduce cytosolic Ca2+ concentration through both influx inhibition and enhanced sequestration, provides a powerful and multifaceted approach to inducing smooth muscle relaxation. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the precise molecular interactions of Tiropramide and for the development of next-generation antispasmodic drugs. Further research is warranted to elucidate the specific PDE isoforms targeted by Tiropramide and to fully quantify its impact on the various components of the cAMP signaling cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tiropramide Hydrochloride? [synapse.patsnap.com]

- 4. Inhibition of MLC20 phosphorylation downstream of Ca2+ and RhoA: a novel mechanism involving phosphorylation of myosin phosphatase interacting protein (M-RIP) by PKG and stimulation of MLC phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of smooth muscle relaxation by tiropramide [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of tiropramide, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Possible mechanisms of action of the antispasmodic agent tiropramide in the isolated detrusor from rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KoreaMed [koreamed.org]

Tiropramide Hydrochloride: A Theoretical Exploration of its Potential Neuroprotective Properties

A Technical Guide for Researchers and Drug Development Professionals

Disclaimers: This document explores the potential neuroprotective properties of tiropramide (B1683179) hydrochloride based on its known mechanisms of action. There is currently no direct clinical or preclinical evidence to support its use as a neuroprotective agent. This guide is intended for research and informational purposes only and should not be construed as a recommendation for clinical use in neurodegenerative diseases.

Introduction

Tiropramide hydrochloride is a potent spasmolytic agent widely used for the treatment of smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts.[1][2] Its clinical efficacy is attributed to a multi-faceted mechanism of action that includes the inhibition of calcium ion influx, antagonism of muscarinic acetylcholine (B1216132) receptors, and the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] While its therapeutic applications have been confined to peripheral smooth muscle disorders, these core mechanisms of action intersect with critical pathways implicated in neuronal survival and death, suggesting a theoretical potential for neuroprotection.

This technical guide provides an in-depth analysis of the potential neuroprotective properties of this compound. It is designed for researchers, scientists, and drug development professionals interested in exploring novel therapeutic applications for existing pharmacological compounds. This document will dissect the known mechanisms of tiropramide, extrapolate their potential relevance to neuronal function, and propose experimental frameworks for future investigation.

Core Mechanisms of Action and Potential for Neuroprotection

This compound's established pharmacological profile in smooth muscle relaxation provides a foundation for exploring its potential neuroprotective effects. The following sections detail these mechanisms and their theoretical implications in the central nervous system (CNS).

Calcium Channel Modulation

In smooth muscle cells, tiropramide inhibits the influx of calcium ions, a critical step in preventing muscle contraction.[3] Dysregulation of intracellular calcium homeostasis is a central and final common pathway in neuronal cell death associated with a wide range of neurological disorders, including ischemic stroke and neurodegenerative diseases. An excessive influx of calcium into neurons triggers a cascade of detrimental events, including the activation of proteases and phospholipases, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to apoptosis or necrosis.

The potential for calcium channel blockers to be neuroprotective has been a subject of extensive research.[4][5] While early clinical trials with systemic calcium channel blockers in acute ischemic stroke yielded mixed results, more targeted approaches are still considered a promising therapeutic strategy.[6] Although direct evidence of tiropramide's effect on neuronal calcium channels is lacking, its known ability to modulate calcium influx in other excitable cells warrants investigation into its potential to mitigate excitotoxicity in neurons.

Muscarinic Acetylcholine Receptor Antagonism

Tiropramide possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors in smooth muscle.[3] Muscarinic receptors are also widely distributed throughout the CNS and are involved in regulating neuronal excitability, synaptic plasticity, and cognitive functions. The role of muscarinic receptor subtypes in neurodegeneration is complex. For instance, selective antagonism of the M1 muscarinic acetylcholine receptor has been shown to be neuroprotective in models of peripheral neuropathy by enhancing mitochondrial function.[7][8] Conversely, long-term use of anticholinergic medications has been associated with an increased risk of dementia, suggesting that indiscriminate blockade of muscarinic receptors could be detrimental.[9]

The specific subtypes of muscarinic receptors that tiropramide interacts with in the CNS are unknown. Identifying its binding affinities for M1-M5 receptors would be a critical first step in determining its potential for neuroprotection or neurotoxicity.

Elevation of Intracellular Cyclic Adenosine Monophosphate (cAMP)

Tiropramide increases intracellular cAMP levels, likely through the inhibition of phosphodiesterase (PDE), the enzyme responsible for cAMP degradation.[10] The cAMP signaling pathway is a crucial regulator of neuronal survival, axonal regeneration, and synaptic plasticity.[11][12] Elevation of neuronal cAMP has been shown to exert neuroprotective effects in various injury models, including spinal cord injury, by activating anti-apoptotic pathways and potentiating the effects of neurotrophic factors.[11]

Agents that elevate cAMP levels have been shown to suppress the neuronal uptake and toxicity of amyloid-beta oligomers, a key pathological hallmark of Alzheimer's disease.[13] The combination of L-type calcium channel blockers and cAMP-enhancing compounds has been proposed as a novel neuroprotective strategy.[14] Tiropramide's ability to increase cAMP levels presents a compelling, albeit theoretical, avenue for neuroprotection.

Pharmacokinetics: The Blood-Brain Barrier Challenge

A critical consideration for any CNS-acting drug is its ability to cross the blood-brain barrier (BBB). While some reported side effects of tiropramide, such as dizziness and drowsiness, suggest some CNS penetration, detailed pharmacokinetic studies on its brain distribution are limited.[15][16] A study on the distribution of radiolabeled tiropramide in rats indicated its presence in various tissues, but specific data on brain concentrations were not detailed in the available abstract.[4] Future research must unequivocally determine the extent to which tiropramide can penetrate the BBB and reach therapeutic concentrations within the CNS.

Proposed Experimental Protocols for Investigating Neuroprotective Properties

To empirically evaluate the theoretical neuroprotective potential of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.

In Vitro Neuroprotection Assays

1. Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

-

Objective: To determine if tiropramide can protect neurons from cell death induced by excessive glutamate (B1630785) stimulation.

-

Methodology:

-

Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured for 10-14 days.

-

Neurons are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

-

Excitotoxicity is induced by exposing the neurons to a high concentration of L-glutamate (e.g., 50-100 µM) for 15-30 minutes.

-

After 24 hours post-insult, cell viability is assessed using multiple endpoints:

-

LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

-

MTT Assay: Quantifies mitochondrial metabolic activity as an indicator of cell viability.

-

Live/Dead Staining: Utilizes calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) for fluorescent microscopy imaging and quantification.

-

-

-

Hypothetical Data Presentation:

| Tiropramide Conc. (µM) | % Neuronal Viability (MTT Assay) | % LDH Release |

| 0 (Glutamate only) | 52.3 ± 4.5 | 85.2 ± 6.1 |

| 1 | 61.8 ± 5.2 | 72.4 ± 5.5 |

| 10 | 75.4 ± 6.1 | 55.9 ± 4.8 |

| 100 | 88.2 ± 7.3 | 38.7 ± 3.9 |

| Control (No Glutamate) | 100 | 15.1 ± 2.3 |

2. Assessment of Neuronal Apoptosis

-

Objective: To determine if any observed neuroprotection by tiropramide is due to the inhibition of apoptotic pathways.

-

Methodology:

-

Following the glutamate excitotoxicity protocol, cells are fixed and stained for markers of apoptosis.

-

TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Caspase-3/7 Activity Assay: Measures the activity of executioner caspases involved in the apoptotic cascade.

-

Western Blot Analysis: Quantifies the expression levels of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.

-

-

Hypothetical Data Presentation:

| Treatment | % TUNEL-Positive Cells | Caspase-3/7 Activity (RFU) | Bcl-2/Bax Ratio |

| Control | 2.1 ± 0.5 | 1500 ± 210 | 3.5 ± 0.4 |

| Glutamate only | 45.8 ± 3.9 | 8900 ± 650 | 0.8 ± 0.1 |

| Glutamate + Tiropramide (10 µM) | 22.3 ± 2.1 | 4200 ± 380 | 2.1 ± 0.3 |

Mechanistic In Vitro Assays

1. Neuronal Intracellular Calcium Imaging

-

Objective: To directly measure the effect of tiropramide on glutamate-induced calcium influx in neurons.

-

Methodology:

-

Cultured primary neurons are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline fluorescence is recorded using a fluorescence microscope equipped with a live-cell imaging system.

-

Neurons are perfused with a solution containing glutamate, with or without pre-incubation with tiropramide.

-

Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.

-

2. Neuronal cAMP Level Measurement

-

Objective: To confirm that tiropramide increases cAMP levels in neuronal cells.

-

Methodology:

-

Cultured neurons or a neuronal cell line (e.g., SH-SY5Y) are treated with tiropramide for various time points.

-

Cells are lysed, and intracellular cAMP concentrations are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

In Vitro Blood-Brain Barrier Permeability Assay

-

Objective: To determine the ability of tiropramide to cross the BBB.

-

Methodology:

-

An in vitro BBB model is established using a co-culture of human brain microvascular endothelial cells (hBMECs) and astrocytes in a Transwell system.

-

The integrity of the barrier is confirmed by measuring transendothelial electrical resistance (TEER).

-

Tiropramide is added to the apical (blood) side of the Transwell, and its concentration in the basolateral (brain) side is measured over time using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated to quantify its ability to cross the barrier.

-

In Vivo Models of Neurodegeneration

1. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rodents

-

Objective: To evaluate the neuroprotective efficacy of tiropramide in an in vivo model of focal cerebral ischemia.

-

Methodology:

-

Rats or mice undergo transient MCAO for 60-90 minutes, followed by reperfusion.

-

Tiropramide is administered intravenously or intraperitoneally at different doses and time points (pre- or post-ischemia).

-

At 24-72 hours post-MCAO, neurological deficit scores are assessed.

-

Brains are harvested, and infarct volume is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Histological analysis is performed to assess neuronal death and inflammation in the peri-infarct region.

-

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Potential Neuroprotective Mechanisms of Tiropramide.

Experimental Workflow

References

- 1. Transient cAMP production drives rapid and sustained spiking in brainstem parabrachial neurons to suppress feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Distribution of tiropramide and metabolites after single intravenous or peroral administration of 14C-tiropramide to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tardive neurotoxicity of anticholinergic drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium | Semantic Scholar [semanticscholar.org]

- 14. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiropramide in Non-Gastrointestinal Smooth Muscle Disorders: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiropramide (B1683179), a derivative of tyrosine, is a smooth muscle antispasmodic agent. While its clinical applications have predominantly been in gastrointestinal disorders, a growing body of early-stage research indicates its potential therapeutic utility in a range of non-gastrointestinal conditions characterized by smooth muscle spasms, including urological and gynecological disorders. This technical guide provides an in-depth overview of the foundational research on Tiropramide's mechanism of action and its effects on non-gastrointestinal smooth muscle. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further investigation and drug development efforts in this area.

Introduction

Smooth muscle contractility is a fundamental physiological process, and its dysregulation is implicated in numerous pathologies outside of the gastrointestinal tract. These include, but are not limited to, overactive bladder, ureteral spasms, and primary dysmenorrhea. Tiropramide has emerged as a compound of interest due to its multifaceted mechanism of action on smooth muscle relaxation.[1] This document synthesizes the early-stage research that forms the basis for exploring Tiropramide's therapeutic potential in these non-gastrointestinal disorders.

Mechanism of Action

Tiropramide exerts its spasmolytic effects on smooth muscle through two primary, interconnected pathways: modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and regulation of calcium ion (Ca2+) homeostasis.

Cyclic AMP-Mediated Pathway

Tiropramide inhibits the enzyme phosphodiesterase (PDE), which is responsible for the degradation of cAMP.[2] This inhibition leads to an accumulation of intracellular cAMP.[2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments, ultimately leading to smooth muscle relaxation.

Calcium Ion Modulation Pathway

Tiropramide also directly influences intracellular calcium concentrations. It has been shown to inhibit the influx of extracellular calcium ions into smooth muscle cells.[4] Furthermore, it promotes the binding of calcium ions to the sarcoplasmic reticulum, effectively sequestering free cytosolic calcium.[3][5] By reducing the availability of intracellular calcium, Tiropramide limits the activation of calmodulin and subsequently MLCK, further contributing to its relaxant effect on smooth muscle.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage in vitro and in vivo studies on Tiropramide in non-gastrointestinal smooth muscle models.

Table 1: In Vitro Efficacy of Tiropramide on Urological Smooth Muscle

| Tissue/Cell Type | Species | Parameter Measured | Agonist | Tiropramide Concentration/IC50 | Reference |

| Isolated Detrusor | Rat | Inhibition of Ca2+-induced contraction | Ca2+ (3 mM) | IC50: 3.3 x 10-6 M | [6] |

| Isolated Detrusor | Rat | Inhibition of K+-induced contraction | K+ (60 mM) | IC50: 1.9 x 10-5 M | [6] |

| Isolated Detrusor | Rat | Inhibition of K+-induced fluorescence increase | K+ (60 mM) | IC50: 16.4 x 10-5 M | [6] |

| Isolated Urinary Bladder | Rat | Inhibition of field-stimulated contraction | Electrical Field Stimulation | >98% inhibition at 10-4 M | [7] |

Table 2: In Vivo Urodynamic Effects of Tiropramide

| Subject | Condition | Dosage | Key Findings | Reference |

| Healthy Volunteers (n=5) | - | 300 mg/day for 2 weeks | No significant changes in urodynamic parameters. | [2] |

| Patients with Neurogenic Bladder (n=5) | Neurogenic Bladder Dysfunction | 300 mg/day for 2 weeks | Significant increase in urine volume at first desire to void and maximum bladder capacity. No significant increase in residual urine. | [2] |

| Anesthetized Dogs | - | Intravenous injection | Markedly delayed initiation of voiding contraction. | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the effects of Tiropramide.

References

- 1. Efficacy and Safety of Tiropramide in the Treatment of Patients With Irritable Bowel Syndrome: A Multicenter, Randomized, Double-blind, Non-inferiority Trial, Compared With Octylonium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Experimental studies of urinary incontinence. Effect of tiropramide on the urinary stage and evacuation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intracellular Calcium Changes in Rat Aortic Smooth Muscle Cells in Response to Fluid Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. Possible mechanisms of action of the antispasmodic agent tiropramide in the isolated detrusor from rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KoreaMed [koreamed.org]

- 8. [Effects of tiropramide on the activity of lower urinary tract in dogs and its interpretation] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Molecular Targets of Tiropramide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiropramide (B1683179) hydrochloride is a potent antispasmodic agent recognized for its efficacy in treating smooth muscle spasms, particularly in the gastrointestinal and urinary tracts. Its therapeutic action stems from a direct, musculotropic effect on smooth muscle cells, leading to relaxation and alleviation of spasmodic conditions. This technical guide provides an in-depth overview of the in vitro molecular targets of Tiropramide, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The primary mechanisms of action involve the modulation of intracellular calcium levels and the inhibition of phosphodiesterase activity.

Primary Molecular Targets

In vitro studies have identified two principal molecular pathways through which Tiropramide exerts its spasmolytic effects:

-

Regulation of Intracellular Calcium (Ca²⁺) Concentration: Tiropramide directly impacts the availability of intracellular Ca²⁺, a critical second messenger in smooth muscle contraction. It achieves this by inhibiting the influx of extracellular calcium and promoting its sequestration into the sarcoplasmic reticulum.[1][2][3][4]

-

Inhibition of Phosphodiesterase (PDE): Tiropramide inhibits the enzymatic activity of phosphodiesterases, leading to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[4] This increase in cAMP activates downstream signaling cascades that promote muscle relaxation.[1]

While some reports have suggested potential anticholinergic properties through antagonism of muscarinic receptors[1], other pharmacological studies assert that Tiropramide's action is purely musculotropic, without significant interaction with autonomic receptors.[3]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for Tiropramide hydrochloride's in vitro activity. These data provide a comparative basis for understanding its potency against its primary molecular targets.

Table 1: Inhibition of Calcium-Mediated Contractions

| Parameter | Experimental Model | Agonist | Tiropramide IC₅₀ (M) | Tissue Source | Reference |

| Inhibition of Contraction | Depolarized Bladder Strips | Ca²⁺ (3 mM) | 3.3 x 10⁻⁶ | Isolated Rat Detrusor | [2] |

| Inhibition of K⁺-Contracture | Depolarized Bladder Strips | K⁺ (60 mM) | 1.9 x 10⁻⁵ | Isolated Rat Detrusor | [2] |

| Inhibition of Ca²⁺ Fluorescence | Depolarized Bladder Strips | K⁺ (60 mM) | 2.6 x 10⁻⁵ | Isolated Rat Detrusor | [2] |

Table 2: Phosphodiesterase Inhibition

| Parameter | Experimental Model | Finding | Tissue Source | Reference |

| PDE Activity | Enzyme Activity Assay | Tiropramide inhibited phosphodiesterase activity. | Rabbit Colon Homogenates | [4] |

Note: A specific IC₅₀ value for direct PDE enzyme inhibition has not been quantitatively reported in the reviewed literature, but inhibition was observed at concentrations approximately ten times higher than those required for smooth muscle relaxation.[4]

Signaling Pathways and Mechanisms of Action

The spasmolytic effect of Tiropramide is a result of its convergence on the final steps of the smooth muscle contraction cascade. The following diagrams illustrate the key signaling pathways affected by the drug.

cAMP-Mediated Relaxation Pathway

Tiropramide inhibits phosphodiesterase (PDE), the enzyme responsible for the breakdown of cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), reducing the phosphorylation of myosin and causing smooth muscle relaxation.

Caption: Tiropramide's inhibition of PDE increases cAMP, leading to smooth muscle relaxation.

Calcium Regulation Pathway

Smooth muscle contraction is triggered by an increase in cytosolic Ca²⁺, which binds to calmodulin (CaM), activating MLCK. Tiropramide counters this by inhibiting Ca²⁺ influx from the extracellular space and enhancing the pumping of Ca²⁺ into the sarcoplasmic reticulum (SR), thereby reducing the free cytosolic Ca²⁺ available for contraction.

Caption: Tiropramide reduces cytosolic Ca²⁺ by blocking influx and promoting SR uptake.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the molecular targets of Tiropramide.

Measurement of Intracellular Calcium Levels

This protocol is based on the methodology used to determine Tiropramide's effect on Ca²⁺-dependent smooth muscle contraction.[2]

-

Objective: To quantify the inhibitory effect of Tiropramide on intracellular calcium concentration in smooth muscle cells.

-

Materials:

-

Isolated smooth muscle tissue (e.g., rat detrusor).

-

Krebs solution (Ca²⁺-free).

-

High-potassium (K⁺) depolarizing solution (e.g., 60 mM KCl).

-

Calcium chloride (CaCl₂) solution.

-

This compound stock solution.

-

Fura-2 AM (calcium-sensitive fluorescent dye).

-

Organ bath setup with isometric force transducer.

-

Fluorometer or fluorescence microscope.

-

-

Workflow Diagram:

Caption: Workflow for measuring Tiropramide's effect on intracellular calcium.

-

Procedure:

-

Tissue Preparation: Isolate smooth muscle strips and mount them in an organ bath containing physiological saline solution under a resting tension.

-

Dye Loading: Incubate the tissue strips with the membrane-permeant fluorescent Ca²⁺ indicator, Fura-2 AM, allowing it to enter the cells. Cellular esterases will cleave the AM group, trapping the Fura-2 inside.

-

Depolarization: Replace the bathing solution with a Ca²⁺-free, high-K⁺ solution to depolarize the cell membranes and open voltage-gated Ca²⁺ channels without inducing contraction.

-

Tiropramide Incubation: Expose the tissues to various concentrations of this compound for a defined pre-incubation period.

-

Ca²⁺-Induced Contraction: Initiate contraction by adding a known concentration of CaCl₂ to the bath.

-

Data Acquisition: Simultaneously record the isometric tension generated by the muscle strip and the change in Fura-2 fluorescence. The ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm is proportional to the intracellular Ca²⁺ concentration.

-

Analysis: Construct concentration-response curves for Tiropramide's inhibition of both the contractile response and the fluorescence signal. Calculate the IC₅₀ values from these curves.

-

Phosphodiesterase (PDE) Activity Assay

This protocol describes a general method to determine the inhibitory activity of Tiropramide on PDE, based on standard radioenzymatic techniques.[4]

-

Objective: To measure the inhibitory potency of Tiropramide against cAMP-degrading phosphodiesterase activity.

-

Materials:

-

Tissue homogenate (e.g., from rabbit colon smooth muscle) as a source of PDE.

-

[³H]-cAMP (radiolabeled substrate).

-

Snake venom (source of 5'-nucleotidase).

-

Anion-exchange resin (e.g., Dowex).

-

This compound stock solution.

-

Assay buffer (e.g., Tris-HCl with Mg²⁺).

-

Scintillation counter.

-

-

Workflow Diagram:

Caption: Radioenzymatic assay workflow for determining PDE inhibition by Tiropramide.

-

Procedure:

-

Reaction Initiation: In a reaction tube, combine the tissue homogenate containing PDE, assay buffer, and a known concentration of [³H]-cAMP. Add varying concentrations of Tiropramide or vehicle control.

-

Enzymatic Reaction: Incubate the mixture at 37°C for a specified time, during which PDE will hydrolyze the [³H]-cAMP to [³H]-5'-AMP.

-

Termination: Stop the reaction by placing the tubes in a boiling water bath, which denatures the PDE enzyme.

-

Conversion to Adenosine: Cool the tubes and add snake venom, which contains 5'-nucleotidase. Incubate again to allow the conversion of [³H]-5'-AMP to [³H]-adenosine.

-

Separation: Add a slurry of an anion-exchange resin. The resin will bind the negatively charged, unreacted [³H]-cAMP, while the neutral [³H]-adenosine remains in the solution.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial and measure the radioactivity. The amount of radioactivity is directly proportional to the PDE activity.

-

Analysis: Calculate the percentage of PDE inhibition at each Tiropramide concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The in vitro spasmolytic activity of this compound is primarily driven by a dual mechanism: inhibition of calcium influx and potentiation of the cAMP signaling pathway via phosphodiesterase inhibition. Quantitative data confirm its potent inhibitory effect on calcium-dependent smooth muscle contraction in the micromolar range. These targeted actions on fundamental components of the excitation-contraction coupling in smooth muscle cells underscore its efficacy as a musculotropic relaxant, providing a solid molecular basis for its therapeutic application in conditions characterized by visceral muscle spasms.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Possible mechanisms of action of the antispasmodic agent tiropramide in the isolated detrusor from rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of tiropramide, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiropramide Hydrochloride: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tiropramide (B1683179) hydrochloride is a potent smooth muscle relaxant used in the management of visceral spasms. Its therapeutic efficacy is attributed to a multifaceted mechanism of action, primarily centered on increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and modulating calcium ion influx. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of tiropramide and its derivatives. Through a systematic review of available quantitative data, experimental protocols, and signaling pathways, this document aims to furnish researchers and drug development professionals with a foundational understanding of the chemical features essential for its pharmacological activity.

Introduction

Tiropramide, chemically known as (±)-α-(Benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropylbenzenepropanamide hydrochloride, is a synthetic antispasmodic agent.[1][2] Its primary clinical application is in the treatment of smooth muscle spasms associated with the gastrointestinal, biliary, and urinary tracts.[3] The relaxant effect of tiropramide is not mediated by a single mechanism but rather a combination of actions, including inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cAMP, and a direct inhibitory effect on calcium ion influx into smooth muscle cells.[3][4] Understanding the relationship between the molecular structure of tiropramide and its biological activity is crucial for the design of novel, more potent, and selective antispasmodic agents. This guide summarizes the key SAR findings, details the experimental methodologies used for its evaluation, and visualizes the involved signaling pathways.

Structure-Activity Relationship (SAR) Studies

The core structure of tiropramide, a substituted tyrosine derivative, offers several points for chemical modification to probe the SAR. Key regions of the molecule include the benzoylamino group, the dipropylamide moiety, the diethylaminoethoxy side chain, and the chiral center at the α-carbon. Studies on tiropramide's enantiomers and metabolites have provided valuable insights into the structural requirements for its antispasmodic activity.

Core Molecular Structure

The fundamental structure of tiropramide consists of a central tyrosine scaffold. The presence of both hydrogen bond donor (amide N-H) and acceptor (amide and ether oxygens) functionalities, along with lipophilic aromatic and aliphatic groups, allows for complex interactions with its biological targets.

Chirality

Tiropramide possesses a single chiral center. While detailed comparative studies on the individual enantiomers are limited in publicly available literature, it is noted that the toxicity of the chiral forms does not significantly differ from the racemic mixture.[5] Further investigation into the stereospecificity of its interaction with target enzymes or channels could be a valuable area for future research.

Metabolites of Tiropramide

Metabolism of tiropramide primarily involves modifications of the N-alkyl groups. The identified metabolites generally exhibit reduced antispasmodic potency compared to the parent compound, highlighting the importance of the specific N,N-dipropyl and N,N-diethyl substitutions for optimal activity.[2][5]

-

Hydroxytiropramide: Introduction of a hydroxyl group.

-

N-despropyltiropramide: Removal of one propyl group from the dipropylamide moiety.

-

N-desethyltiropramide: Removal of one ethyl group from the diethylaminoethoxy side chain.

-

N-desethyl-N-despropyltiropramide: Removal of one ethyl and one propyl group.

-

CR 1098: Identified as (±)-α-benzoylamino-4-(2-ethylamino-ethoxy)-N,N-dipropyl-benzenepropanamide, indicating de-ethylation of the diethylamino group.[6]

The reduced activity of these metabolites suggests that the size and lipophilicity of the N-alkyl substituents are critical for effective binding to its target(s).

Quantitative Data

The following tables summarize the available quantitative data on the antispasmodic activity of tiropramide.

Table 1: In Vitro Spasmolytic Activity of Tiropramide

| Preparation | Spasmogen | IC50 (M) | Reference |

| Isolated Rat Detrusor | Ca2+ (3 mM) | 3.3 x 10-6 | [6] |

| Isolated Rat Detrusor (K+ contracture - pretreatment) | K+ (60 mM) | 2.1 x 10-5 | [6] |

| Isolated Rat Detrusor (K+ contracture - during sustained phase) | K+ (60 mM) | 1.9 x 10-5 | [6] |

Table 2: In Vivo Antispasmodic Activity of Tiropramide

| Model | Route of Administration | Effective Dose Range | Reference |

| Various in vivo models | i.p. or i.v. | 4-40 mg/kg | [5] |

| Various in vivo models | Oral | 50-90 mg/kg | [5] |

Note: The potency of tiropramide's metabolites (CR 1034, CR 1098, and CR 1166) was found to be lower than that of the parent compound in in vivo studies, though specific ED50 values were not provided in the abstract.[5]

Experimental Protocols

The evaluation of tiropramide's SAR relies on robust and reproducible experimental assays. The following are detailed methodologies for key experiments.

Isolated Smooth Muscle Contraction Assay

This ex vivo method assesses the direct relaxant effect of a compound on smooth muscle tissue.

Objective: To determine the concentration-response relationship of tiropramide and its analogs in inhibiting smooth muscle contraction induced by various spasmogens.

Materials:

-

Animal tissue (e.g., guinea pig ileum, rat colon, or urinary bladder).

-

Organ bath system with temperature control and aeration.

-

Isotonic transducers and data acquisition system.

-

Krebs-Henseleit or Tyrode's physiological salt solution.

-

Spasmogens (e.g., acetylcholine (B1216132), histamine, BaCl₂, KCl).

-

Tiropramide hydrochloride and test analogs.

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue (e.g., a segment of ileum) and place it in cold, aerated physiological salt solution.

-

Mounting: Mount the tissue segment in an organ bath containing physiological salt solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isotonic transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.

-

Contraction Induction: Induce a sustained contraction by adding a spasmogen to the organ bath at a concentration that produces approximately 80% of the maximal response (e.g., acetylcholine 10⁻⁶ M).

-

Compound Addition: Once the contraction has stabilized, add the test compound (tiropramide or analog) cumulatively to the bath to obtain a concentration-response curve.

-

Data Analysis: Measure the percentage of relaxation at each concentration relative to the maximal contraction induced by the spasmogen. Calculate the IC50 value (the concentration of the compound that produces 50% inhibition of the contraction) using non-linear regression analysis.

cAMP Phosphodiesterase (PDE) Activity Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic degradation of cAMP.

Objective: To determine the inhibitory potency of tiropramide and its analogs on PDE activity.

Materials:

-

Partially purified PDE from a relevant tissue source (e.g., bovine heart or rat brain).

-

[³H]-cAMP (radiolabeled substrate).

-

Snake venom (containing 5'-nucleotidase).

-

Anion-exchange resin (e.g., Dowex).

-

Scintillation cocktail and counter.

-

This compound and test analogs.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, PDE enzyme preparation, and the test compound (tiropramide or analog) at various concentrations.

-

Initiation of Reaction: Start the reaction by adding a known amount of [³H]-cAMP to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the PDE reaction by boiling the tubes for 1-2 minutes.

-

Conversion to Adenosine: Cool the tubes and add snake venom to convert the resulting [³H]-AMP to [³H]-adenosine. Incubate for a further period.

-

Separation: Add an anion-exchange resin slurry to the tubes to bind the unreacted [³H]-cAMP. Centrifuge the tubes to pellet the resin.

-

Quantification: Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in tiropramide's mechanism of action and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway for tiropramide-induced smooth muscle relaxation.

Caption: General experimental workflow for tiropramide SAR studies.

Conclusion

The structure-activity relationship of this compound reveals that its antispasmodic activity is finely tuned by the chemical features of its molecular structure. The integrity of the N,N-dipropylamide and N,N-diethylaminoethoxy moieties appears to be critical for potent smooth muscle relaxation, as evidenced by the reduced activity of its N-dealkylated metabolites. While the current understanding of tiropramide's SAR provides a solid foundation, further studies involving systematic modifications of the benzoyl group, the aromatic ring, and a more detailed investigation into the stereochemical requirements for activity are warranted. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for future research aimed at the discovery and development of next-generation antispasmodic agents with improved pharmacological profiles.

References

- 1. tiropramide | Semantic Scholar [semanticscholar.org]

- 2. Population Pharmacokinetic Analysis of Tiropramide in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromatographic separation of this compound and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of tiropramide, an antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antispasmodic activity of tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacokinetic and Metabolic Profile of Tiropramide in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetics and metabolism of Tiropramide (B1683179), a potent antispasmodic agent, in various animal models. The information presented herein is curated from a range of preclinical studies to support further research and development efforts. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of Tiropramide's disposition in biological systems.

Pharmacokinetic Profile of Tiropramide in Rats

Studies in rats have provided a foundational understanding of the absorption, distribution, metabolism, and excretion (ADME) of Tiropramide. The data consistently demonstrates that the drug is well-absorbed and extensively metabolized, with excretion occurring through both renal and fecal routes.

Plasma Pharmacokinetics

Following both intravenous (IV) and peroral (p.o.) administration, Tiropramide is readily detected in the plasma of rats. The parent drug is most abundant in the initial hour post-administration, after which metabolites become more prevalent. A significant first-pass effect is observed after oral administration, leading to a more intense biotransformation compared to intravenous delivery.[1]

Table 1: Plasma Pharmacokinetic Parameters of Tiropramide in Rats

| Administration Route | Dose (mg/kg) | Cmax (nmol/l) | Tmax (h) | AUC (% of total radioactivity) | Absolute Bioavailability |

| Intravenous (IV) | 4 | - | - | 51% | - |

| Peroral (p.o.) | 10 | 1183 | 0.5 | 19% | 0.23 |

Data sourced from studies on 14C-Tiropramide hydrochloride in rats.[1]

Excretion Profile